![molecular formula C15H29NOS B14620032 1-[(3-Isocyanatopropyl)sulfanyl]undecane CAS No. 60853-06-7](/img/structure/B14620032.png)
1-[(3-Isocyanatopropyl)sulfanyl]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Isocyanatopropyl)sulfanyl]undecane is an organic compound characterized by the presence of an isocyanate group attached to a propyl chain, which is further linked to an undecane chain via a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Isocyanatopropyl)sulfanyl]undecane typically involves the reaction of 1-undecanethiol with 3-isocyanatopropyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Isocyanatopropyl)sulfanyl]undecane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The isocyanate group can react with nucleophiles, such as alcohols or amines, to form urethanes or ureas.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like methanol or ethylamine can be used under mild conditions to facilitate the substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Urethanes or ureas.
Applications De Recherche Scientifique
1-[(3-Isocyanatopropyl)sulfanyl]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to modify biomolecules, such as proteins, through the isocyanate group.
Industry: Used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(3-Isocyanatopropyl)sulfanyl]undecane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines or alcohols, leading to the formation of stable urethane or urea linkages. The sulfur atom in the compound can also participate in redox reactions, adding to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(3-Isocyanatopropyl)sulfanyl]decane
- 1-[(3-Isocyanatopropyl)sulfanyl]dodecane
- 1-[(3-Isocyanatopropyl)sulfanyl]octane
Uniqueness
1-[(3-Isocyanatopropyl)sulfanyl]undecane is unique due to its specific chain length and the presence of both an isocyanate group and a sulfur atom
Propriétés
Numéro CAS |
60853-06-7 |
|---|---|
Formule moléculaire |
C15H29NOS |
Poids moléculaire |
271.5 g/mol |
Nom IUPAC |
1-(3-isocyanatopropylsulfanyl)undecane |
InChI |
InChI=1S/C15H29NOS/c1-2-3-4-5-6-7-8-9-10-13-18-14-11-12-16-15-17/h2-14H2,1H3 |
Clé InChI |
CYNLRHWXIIIOHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCSCCCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
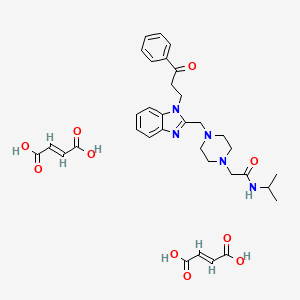
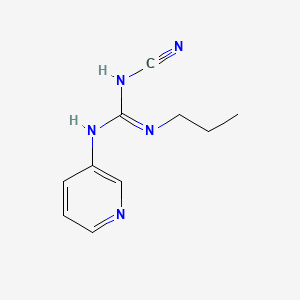
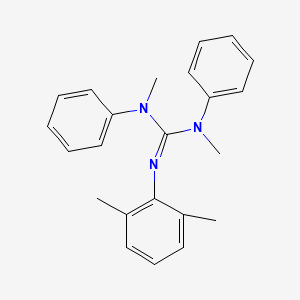
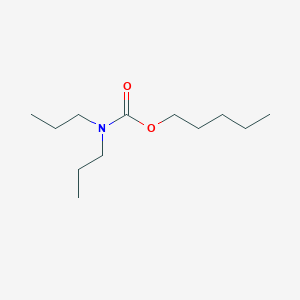

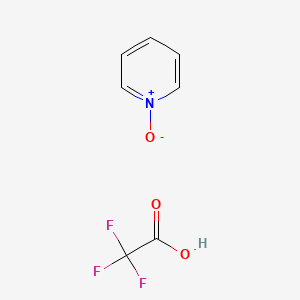
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)


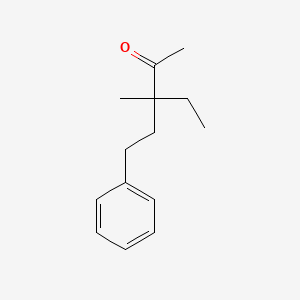
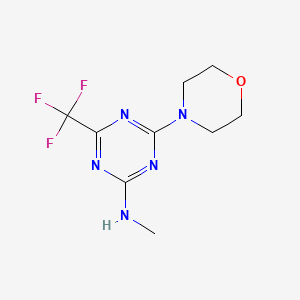

sulfanium chloride](/img/structure/B14620008.png)
